molecular formula C20H34O3 B14247755 Stellettic acid A CAS No. 502487-40-3

Stellettic acid A

Cat. No.: B14247755
CAS No.: 502487-40-3
M. Wt: 322.5 g/mol
InChI Key: QVPPXGQQEKCQFT-GGYWPGCISA-N
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Description

Stellettic acid A is a unique acetylenic acid derived from marine sponges of the genus Stelletta. This compound has garnered significant interest due to its potential biological activities, particularly in the field of cancer research. This compound is known for its complex structure and promising therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stellettic acid A involves several steps, starting from simpler organic molecules. The process typically includes the formation of carbon-carbon triple bonds (alkynes) and the introduction of functional groups such as carboxylic acids and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods being developed in laboratory settings. The scalability of these methods is a key area of focus, as researchers aim to produce this compound in larger quantities for further study and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Stellettic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Stellettic acid A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Stellettic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit telomerase activity, leading to the induction of apoptosis in cancer cells . This process involves the modulation of Bcl-2 family proteins, activation of caspases, and downregulation of inhibitor of apoptosis proteins (IAPs).

Comparison with Similar Compounds

Similar Compounds

Stellettic acid A is similar to other acetylenic acids derived from marine sponges, such as Stellettic acid C. These compounds share structural similarities but may differ in their biological activities and therapeutic potential .

Uniqueness

What sets this compound apart is its specific structure and the unique biological activities it exhibits. Its ability to inhibit telomerase and induce apoptosis in cancer cells makes it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

502487-40-3

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2S)-2-methoxy-12-methyloctadec-17-en-5-ynoic acid

InChI

InChI=1S/C20H34O3/c1-4-5-6-12-15-18(2)16-13-10-8-7-9-11-14-17-19(23-3)20(21)22/h4,18-19H,1,5-8,10,12-17H2,2-3H3,(H,21,22)/t18?,19-/m0/s1

InChI Key

QVPPXGQQEKCQFT-GGYWPGCISA-N

Isomeric SMILES

CC(CCCCCC#CCC[C@@H](C(=O)O)OC)CCCCC=C

Canonical SMILES

CC(CCCCCC#CCCC(C(=O)O)OC)CCCCC=C

Origin of Product

United States

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